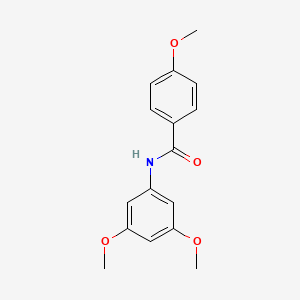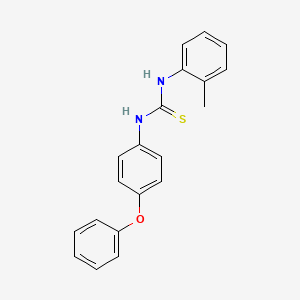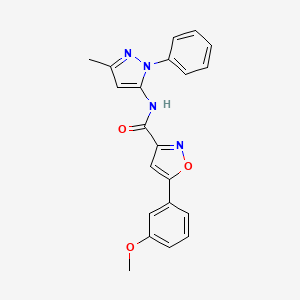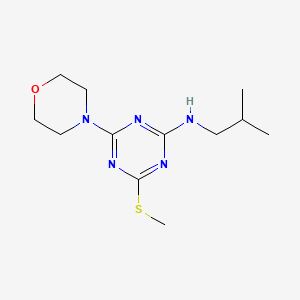![molecular formula C20H24N2O3 B5789855 N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5789855.png)
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is also known as BAY 11-7082 and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide inhibits the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent suppression of inflammatory and cancer-related genes. N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide in lab experiments is its ability to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. This makes it a useful tool for studying the mechanisms underlying these diseases. Additionally, N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide in the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, the use of N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide in combination with other drugs may enhance its therapeutic efficacy and reduce potential toxicity.
Méthodes De Synthèse
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide is synthesized by reacting 4-ethoxybenzoic acid with tert-butylamine and then coupling the resulting product with 2-aminobenzamide. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been extensively studied for its potential applications in drug development and biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its ability to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, N-(tert-butyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(4-ethoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-15-12-10-14(11-13-15)18(23)21-17-9-7-6-8-16(17)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWOFYYGGLTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)

![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)



![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)